molecular formula C8H9ClO B3272448 3-Chloro-2,4-dimethylphenol CAS No. 56680-84-3

3-Chloro-2,4-dimethylphenol

Cat. No.: B3272448
CAS No.: 56680-84-3
M. Wt: 156.61 g/mol
InChI Key: BQMOUSPMWQFEPF-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dimethylphenol: is an organic compound with the molecular formula C8H9ClO. It is a chlorinated derivative of dimethylphenol and is known for its antimicrobial properties. This compound is used in various applications, including as a disinfectant and preservative.

Scientific Research Applications

3-Chloro-2,4-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: It is studied for its antimicrobial properties and its effects on various microorganisms.

    Medicine: It is used in the formulation of antiseptics and disinfectants.

    Industry: It is used as a preservative in various industrial products to prevent microbial growth.

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use protective clothing and eye protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-dimethylphenol can be synthesized through several methods. One common method involves the chlorination of 2,4-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of 2,4-dimethylphenol and chlorine gas into the reactor, where the reaction is catalyzed by ferric chloride. The product is then purified through distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form 3-chloro-2,4-dimethylcyclohexanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-chloro-2,4-dimethylcyclohexanol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

  • 2,4-Dichloro-3,5-dimethylphenol
  • 4-Chloro-3,5-dimethylphenol
  • 2-Chloro-4,5-dimethylphenol

Comparison: 3-Chloro-2,4-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Compared to other chlorinated dimethylphenols, it has a balanced hydrophobic and hydrophilic character, making it effective in various formulations. Its specific substitution also influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

3-chloro-2,4-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMOUSPMWQFEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Nitration of 2-chloro-m-xylene. Nitric acid (90%, 50 mL) was cooled to −35° C. (ethanol-dry ice bath). 2-Chloro-m-xylene (10 mL) was added dropwise over 1 h keeping the temperature between −30° C. and −35° C. The reaction mixture was poured onto ice, stirred for 10 min, precipitate formed was collected by filtration, washed with water, dried. The crude product was purified on SiO2 (50 g), hexane-EtOAc (0 to 2% v/v). The product—yellow solid, 12.8 g, as a mixture of 2-chloro-1,3-dimethyl-4-nitro-benzene and chloro-1,3-dimethyl-5-nitro-benzene (4:1).
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50 mL
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10 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 3-chloro-2,4-dimethyl-aniline (0.47 g, 3.0 mmol), in a mixture of water (3 mL) and conc. H2SO4 (2 ml), a solution of Na2NO2 (0.22 g) in H2O (5 ml) was added dropwise at 0° C. The mixture was stirred 1 h at 0° C., than treated with urea (0.2 g), stirred for 10 min at 0° C. A solution of CuSO4 (1.0 g) in water (6 mL) was added and the mixture was stirred for 60 h at RT. The reaction mixture was extracted with CH2Cl2 (2×20 ml), extracts were dried over Na2SO4 and evaporated. The residue was separated on SiO2 (4.0 g) column, hexane-EtOAc (0 to 10%). Brown crystals, 45 mg (0.29 mmol, 10%).
Quantity
0.47 g
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reactant
Reaction Step One
[Compound]
Name
Na2NO2
Quantity
0.22 g
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reactant
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5 mL
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solvent
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0.2 g
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2 mL
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reactant
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3 mL
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6 mL
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solvent
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1 g
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catalyst
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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